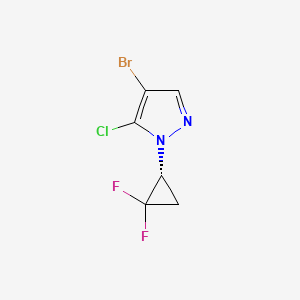![molecular formula C37H31PSi B14903909 (2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features both silyl and phosphane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of (2-bromophenyl)diphenylphosphine with methyldiphenylsilane under conditions that promote the formation of the desired product. The reaction is usually carried out in the presence of a base such as butyllithium to facilitate the formation of the phosphine-silane bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphane group.
Addition: The silyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenated compounds for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and silylated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable, yet reactive, complexes.
Mécanisme D'action
The mechanism by which (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its ability to act as a ligand, forming complexes with various metals. These complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved include metal centers in enzymes and synthetic catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A simpler phosphane compound that lacks the silyl group.
(2-Bromophenyl)diphenylphosphine: A precursor in the synthesis of (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane.
(2-Lithiophenyl)diphenylphosphine: Another intermediate used in the synthesis of various phosphane compounds.
Uniqueness
What sets (2’-(Methyldiphenylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane apart from these similar compounds is the presence of both silyl and phosphane groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes. This dual functionality makes it particularly valuable in catalysis and materials science .
Propriétés
Formule moléculaire |
C37H31PSi |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
[2-[2-[methyl(diphenyl)silyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H31PSi/c1-39(32-22-10-4-11-23-32,33-24-12-5-13-25-33)37-29-17-15-27-35(37)34-26-14-16-28-36(34)38(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h2-29H,1H3 |
Clé InChI |
ZEESENFBADMEPM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


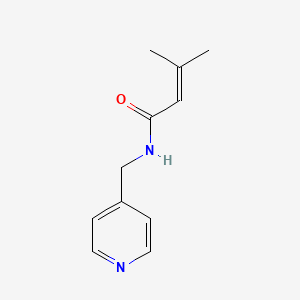
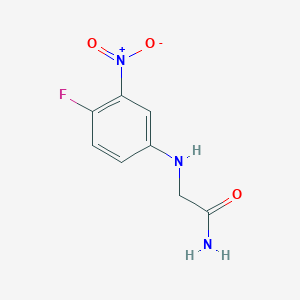
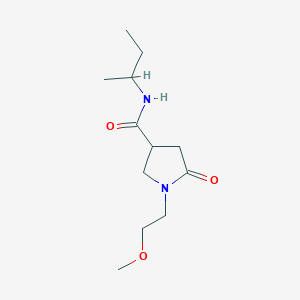
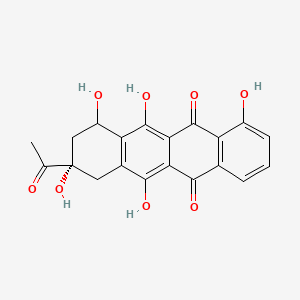
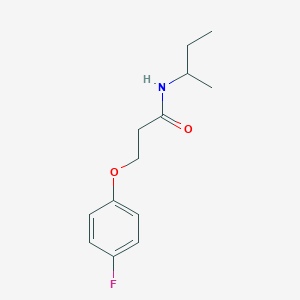
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
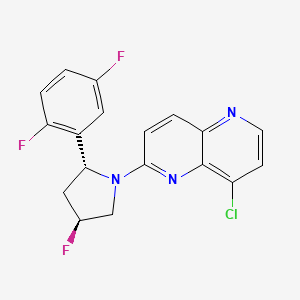
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
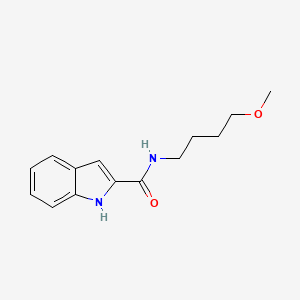
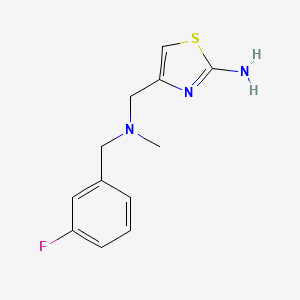
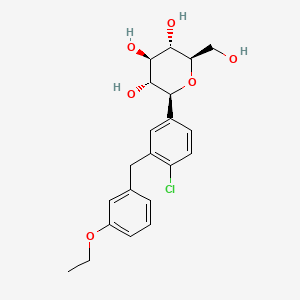
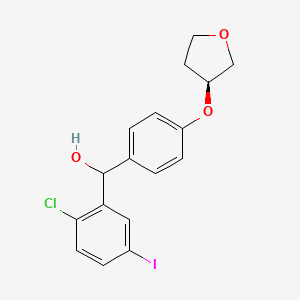
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
